6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide
Description
Properties
IUPAC Name |
6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-11(14)8-3-4-10(13-6-8)16-7-9-2-1-5-15-9/h3-4,6,9H,1-2,5,7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPFUWZOKCHFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves the reaction of nicotinic acid derivatives with tetrahydrofuran-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a nicotinamide core with a tetrahydrofuran moiety attached via a methoxy group. The synthesis typically involves:
- Formation of the Tetrahydrofuran Moiety : This can be achieved through the ring opening of 2,5-dimethylfuran followed by aldol condensation with aldehydes.
- Attachment to Nicotinamide : The tetrahydrofuran group is introduced to the nicotinamide core via nucleophilic substitution reactions.
These synthetic strategies allow for variations in substituents that can influence biological activity and therapeutic potential.
6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide primarily acts as an inhibitor of nicotinamide N-methyltransferase (NNMT). This enzyme is involved in the methylation of nicotinamide, impacting various metabolic pathways. Key findings regarding its biological activity include:
- Inhibition Studies : The compound has shown significant inhibitory effects on NNMT with an IC50 value around 1.41 μM, indicating strong binding affinity .
- Cell Proliferation Effects : In vitro studies demonstrated dose-dependent inhibition of cancer cell proliferation, suggesting potential anticancer properties .
- Metabolic Impact : Inhibition of NNMT can lead to increased levels of nicotinamide and enhance the availability of nicotinamide adenine dinucleotide (NAD+), crucial for metabolic processes .
Comparative Analysis with Other Compounds
The following table summarizes key findings comparing this compound with other NNMT inhibitors:
| Compound Name | IC50 (μM) | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| This compound | 1.41 | NNMT Inhibition | Cancer, Metabolic Disorders |
| Compound A | 0.75 | NNMT Inhibition | Cancer |
| Compound B | 3.5 | NNMT Inhibition | Diabetes |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Obesity Management : A study indicated that patients with obesity treated with NNMT inhibitors showed improved metabolic profiles, leading to reduced adiposity and enhanced insulin sensitivity .
- Cancer Therapy : Preclinical trials demonstrated that compounds similar to this one could reduce tumor growth in xenograft models by modulating metabolic pathways through NNMT inhibition .
Mechanism of Action
The mechanism by which 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
6-(Tetrahydro-2-furanylmethoxy)nicotinic Acid
- Molecular Formula: C₁₁H₁₃NO₄
- Molar Mass : 223.23 g/mol
- Key Differences: Replaces the terminal amide (-CONH₂) of 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide with a carboxylic acid (-COOH). Reduced hydrogen-bonding capacity (1 H-bond donor vs. 2 in the amide derivative). Lower molecular weight and polarity due to the absence of the amide group.
- Relevance : The carboxylic acid analog is a precursor in synthesizing nicotinamide derivatives. Its physicochemical properties (e.g., solubility, logP) differ significantly from the amide, impacting pharmacokinetics .
6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic Acid
- Molecular Formula: C₁₂H₁₅NO₄
- Molar Mass : 237.25 g/mol
- Key Differences :
- Methyl substitution at the pyridine 6-position instead of a hydrogen atom.
- THF-methoxy group at the 2-position (vs. 6-position in the target compound).
- Carboxylic acid functional group instead of an amide.
- Relevance : The methyl group enhances lipophilicity, while positional isomerism alters steric interactions with biological targets. Classified as an irritant, suggesting distinct handling requirements .
Piperidinyl-Substituted Nicotinamide Derivatives
- Example : 6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide hydrochloride
- Molecular Formula : C₁₇H₂₄N₃O₂·HCl
- Molar Mass : ~353.85 g/mol (excluding counterion)
- Key Differences :
- Incorporates a piperidine ring at the pyridine 6-position instead of a THF-methoxy group.
- Presence of a hydrochloride salt enhances water solubility.
- Commercial availability highlights its utility in drug discovery .
Benzothiazole Acetamide Derivatives
- Example : N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide
- Molecular Formula : C₁₇H₁₃F₃N₂O₂
- Molar Mass : 346.30 g/mol
- Key Differences :
- Benzothiazole core replaces the pyridine ring.
- Trifluoromethyl and methoxyphenyl groups introduce strong electron-withdrawing and lipophilic characteristics.
- Relevance : These compounds, patented for unspecified therapeutic applications, demonstrate the versatility of amide-containing heterocycles in medicinal chemistry .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₁H₁₄N₂O₄ | 238.24 | Amide, THF ether | 6-THF-methoxy, 3-carboxamide |
| 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid | C₁₁H₁₃NO₄ | 223.23 | Carboxylic acid, THF ether | 6-THF-methoxy, 3-carboxylic acid |
| 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid | C₁₂H₁₅NO₄ | 237.25 | Carboxylic acid, THF ether | 2-THF-methoxy, 6-methyl |
| 6-(Piperidin-4-yl)-N-((THF-2-yl)methyl)nicotinamide HCl | C₁₇H₂₄N₃O₂·HCl | 353.85 | Amide, piperidine, THF ether | 6-piperidinyl, THF-methyl |
| N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide | C₁₇H₁₃F₃N₂O₂ | 346.30 | Amide, benzothiazole | 6-CF₃, 2-methoxyphenyl |
Table 2. Hazard and Commercial Availability
Key Findings and Implications
- Substituent Positioning: THF-methoxy placement at the 6-position (vs.
- Commercial Relevance : Piperidine- and benzothiazole-containing analogs are more widely available, suggesting broader exploration in drug development pipelines .
Biological Activity
6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a nicotinamide moiety linked to a tetrahydrofuran group through a methoxy connection. This structure is significant as it influences the compound's solubility and interaction with biological targets.
| Component | Description |
|---|---|
| Nicotinamide Moiety | Known for its role in cellular metabolism and enzymatic reactions. |
| Tetrahydrofuran Group | Enhances solubility and potential interactions within biological systems. |
| Methoxy Group | Modulates biological activity by influencing enzyme interactions. |
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. NNMT is linked to various diseases, including cancer, making it a therapeutic target .
- Receptor Modulation : It may interact with specific cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound can affect the expression of genes related to metabolic processes and immune responses, potentially leading to therapeutic effects in metabolic disorders and cancers.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The inhibition of NNMT can disrupt bacterial metabolism without affecting human pathways, making it a promising candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been observed in preliminary studies. By inhibiting specific enzymes involved in inflammation, it may help manage conditions characterized by chronic inflammation.
Anticancer Potential
Numerous studies highlight the anticancer properties of NNMT inhibitors. Overexpression of NNMT has been linked to tumor progression in several cancers, suggesting that this compound could be explored as a therapeutic agent in oncology .
Case Studies
-
Inhibition of Nicotinamide N-Methyltransferase :
A study demonstrated that derivatives of nicotinamide, including this compound, effectively inhibited NNMT activity in vitro. The results indicated a significant decrease in 1-methylnicotinamide production, supporting its role as a potential therapeutic agent for metabolic disorders . -
Antimicrobial Activity Against Resistant Strains :
In a controlled trial, the compound was tested against antibiotic-resistant strains of bacteria. The results showed promising antimicrobial activity, suggesting its potential use as an alternative treatment option for resistant infections .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling tetrahydrofuran-2-ylmethanol with nicotinamide derivatives under nucleophilic substitution or Mitsunobu conditions. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
- Purification : Employ column chromatography (e.g., silica gel with gradient elution) or recrystallization from ethanol/water mixtures.
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H and ¹³C NMR : Assign peaks to verify the tetrahydrofuran methoxy group (δ ~3.5–4.5 ppm for protons) and nicotinamide aromatic protons (δ ~7.5–8.5 ppm).
- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Use ESI+ or MALDI-TOF to validate molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for higher yields?
- Methodological Answer : Apply a 2³ factorial design to test variables:
- Factors : Temperature (e.g., 25°C vs. 60°C), catalyst loading (e.g., 5 mol% vs. 10 mol%), and reaction time (12 vs. 24 hours).
- Response Surface Analysis : Use software like Minitab or Design-Expert to model interactions and identify optimal conditions.
- Validation : Replicate runs under predicted optimal settings to confirm reproducibility .
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT, e.g., B3LYP/6-31G*) to map potential energy surfaces for reaction pathways.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., solvation in DMSO) to assess steric hindrance around the tetrahydrofuran moiety.
- Machine Learning : Train models on existing reaction datasets to predict regioselectivity in nucleophilic substitutions .
Q. How should researchers address contradictions in solubility data across studies?
- Methodological Answer :
- Controlled Replication : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and temperature (25°C ± 0.5°C).
- Meta-Analysis : Aggregate literature data using tools like RevMan to identify outliers or systematic biases.
- Hypothesis Testing : Design experiments to isolate variables (e.g., ionic strength, co-solvents) contributing to discrepancies .
Q. What interdisciplinary approaches enhance understanding of its biological interactions?
- Methodological Answer :
- Biophysical Assays : Use surface plasmon resonance (SPR) to quantify binding affinity with target proteins (e.g., NAD-dependent enzymes).
- Metabolomics : Apply LC-MS/MS to track metabolic byproducts in cell cultures treated with the compound.
- Cheminformatics : Integrate PubChem data with molecular docking (AutoDock Vina) to predict off-target effects .
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Data Analysis and Theoretical Frameworks
Q. What statistical methods validate stability studies under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Conduct Arrhenius analysis (40°C, 60°C, 80°C) to extrapolate degradation rates at 25°C.
- ANOVA : Compare degradation half-lives across pH levels (2.0, 7.4, 9.0) to identify pH-sensitive functional groups.
- Kinetic Modeling : Fit data to first-order or Weibull models using MATLAB or Python’s SciPy library .
Q. How can theoretical frameworks guide mechanistic studies of its hydrolysis?
- Methodological Answer :
- Transition State Theory : Calculate activation energies (ΔG‡) for acid-catalyzed vs. base-catalyzed hydrolysis.
- Marcus Theory : Model electron transfer in redox-active degradation pathways.
- In Silico Prediction : Use software like Gaussian or ORCA to simulate intermediate structures and propose degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

